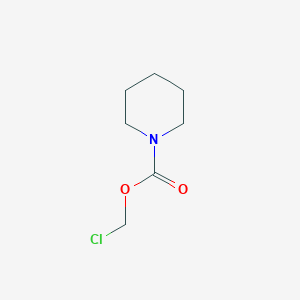

Chloromethyl 1-piperidinecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H12ClNO2 |

|---|---|

Molecular Weight |

177.63 g/mol |

IUPAC Name |

chloromethyl piperidine-1-carboxylate |

InChI |

InChI=1S/C7H12ClNO2/c8-6-11-7(10)9-4-2-1-3-5-9/h1-6H2 |

InChI Key |

PTKGHLJGSLKWAM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)OCCl |

Origin of Product |

United States |

Structural Classification and Significance Within Piperidine Chemistry

Chloromethyl 1-piperidinecarboxylate belongs to the broad class of N-acyl piperidines, a foundational scaffold in a vast number of biologically active molecules and pharmaceuticals. nih.gov The core of its structure is the piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom. This fundamental motif is prevalent in numerous alkaloids and synthetic drugs, imparting favorable pharmacokinetic properties. nih.gov

The defining features of this compound are the carbamate (B1207046) functional group attached to the piperidine nitrogen and the reactive chloromethyl group. The carbamate moiety, specifically a chloromethyl ester of a piperidine-1-carboxylic acid, serves a dual purpose. It acts as a protecting group for the piperidine nitrogen, modulating its basicity and reactivity, while also providing a handle for further chemical transformations. The presence of the chloromethyl group introduces a key electrophilic site, making the molecule a versatile alkylating agent.

Table 1: Key Structural Features of this compound and Related Compounds

| Feature | Description | Significance |

| Piperidine Ring | Saturated heterocyclic amine | A privileged scaffold in medicinal chemistry, often conferring desirable ADME properties. |

| Carbamate Group | Ester of carbamic acid | Modulates the reactivity of the piperidine nitrogen and can act as a leaving group or a linker. |

| Chloromethyl Group | -CH₂Cl | A reactive electrophilic center, enabling a wide range of nucleophilic substitution reactions. |

Academic Importance As a Synthetic Intermediate and Building Block

The academic and industrial significance of Chloromethyl 1-piperidinecarboxylate lies in its utility as a versatile synthetic intermediate and a modular building block. Its bifunctional nature allows for the strategic and controlled introduction of the piperidine (B6355638) moiety into more complex molecular architectures.

As a synthetic intermediate, it serves as a precursor to a wide array of substituted piperidines. The reactive chloromethyl group can be displaced by a variety of nucleophiles, including amines, thiols, and carbanions, to forge new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This reactivity is fundamental to the construction of diverse chemical libraries for drug discovery and material science applications.

Table 2: Representative Chemical Properties of a Structurally Similar Compound: tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate

| Property | Value |

| Molecular Formula | C₁₁H₂₀ClNO₂ |

| Molecular Weight | 233.73 g/mol |

| IUPAC Name | tert-butyl 4-(chloromethyl)piperidine-1-carboxylate |

| CAS Number | 479057-79-9 |

Data for tert-butyl 4-(chloromethyl)piperidine-1-carboxylate is presented as a representative example due to the limited availability of specific data for this compound. nih.gov

Structural and Electronic Characterization Through Advanced Analytical Methodologies

Spectroscopic Analysis of Chloromethyl 1-piperidinecarboxylate and Derivatives

Spectroscopic methods provide profound insight into the molecular structure, bonding, and electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. Although specific spectral data for this compound is not widely published, its expected NMR spectra can be predicted based on its constituent functional groups and data from analogous structures.

¹H NMR Spectroscopy : The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons of the piperidine (B6355638) ring and the chloromethyl group. The protons on the piperidine ring would exhibit complex multiplets due to spin-spin coupling. The two methylene (B1212753) protons adjacent to the nitrogen atom (C2 and C6) are expected to appear as a broad multiplet around 3.40 ppm. google.com The remaining piperidine ring protons (at C3, C4, and C5) would likely resonate as a broad multiplet in the range of 1.47-1.58 ppm. google.com The most downfield non-aromatic signal would be attributed to the two protons of the chloromethyl (-O-CH₂-Cl) group, appearing as a sharp singlet, anticipated to be significantly deshielded by the adjacent oxygen and chlorine atoms, likely appearing above 5.0 ppm.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on all unique carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the carbamate (B1207046), the chloromethyl carbon, and the carbons of the piperidine ring. The carbonyl carbon (C=O) is expected to have the largest chemical shift, typically in the range of 150-160 ppm. The carbon of the chloromethyl group (-O-CH₂-Cl) would be significantly downfield due to the electronegative oxygen and chlorine atoms. The methylene carbons of the piperidine ring adjacent to the nitrogen (C2 and C6) would appear around 45 ppm, while the other ring carbons (C3, C5, and C4) would resonate further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| -O-CH₂-Cl | ~5.7 | ~70-80 |

| -N-C=O | - | ~153 |

| Piperidine C2, C6 | ~3.4 | ~45 |

| Piperidine C3, C5 | ~1.5 | ~25 |

| Piperidine C4 | ~1.5 | ~24 |

Infrared and Raman Spectroscopy (e.g., FT-IR)

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy : The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the carbamate group, typically observed in the region of 1700-1680 cm⁻¹. Other significant peaks would include the C-N stretching vibration of the piperidine ring around 1250-1100 cm⁻¹, and the C-O stretching of the ester group. The C-H stretching vibrations of the methylene groups in the piperidine ring and the chloromethyl group would appear in the 3000-2850 cm⁻¹ region. A characteristic band for the C-Cl stretching vibration is also expected, typically found in the 800-600 cm⁻¹ range.

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch would also be visible, non-polar bonds often give stronger Raman signals. Therefore, the C-C and C-H vibrations of the piperidine ring might be more prominent. The technique is particularly useful for studying molecular symmetry and conformational isomers in different states.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aliphatic (CH₂) | 3000 - 2850 |

| C=O Stretch | Carbamate | 1700 - 1680 |

| C-N Stretch | Amine | 1250 - 1100 |

| C-O Stretch | Ester | 1200 - 1100 |

| C-Cl Stretch | Alkyl Halide | 800 - 600 |

Mass Spectrometry Techniques (e.g., EI-MS, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound and providing structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) : In EI-MS, the molecular ion (M⁺) peak would confirm the molecular weight of this compound. The fragmentation pattern would be key to structural confirmation. A primary fragmentation pathway would likely be alpha-cleavage adjacent to the nitrogen atom, leading to the loss of groups attached to the piperidine ring. Another expected fragmentation is the loss of the chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl). Cleavage of the carbamate bond could lead to the formation of a piperidinyl cation or a fragment corresponding to [M - CO₂CH₂Cl]⁺.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : For more complex mixtures or for achieving lower detection limits, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be generated. In MS/MS mode, this parent ion would be isolated and fragmented to produce a characteristic spectrum of daughter ions, which is highly specific and can be used for quantification and confirmation of the compound's identity in various matrices.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. Should this compound be obtained as a suitable single crystal, this technique would provide precise data on bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the solid state and detail the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the crystal packing. To date, the crystal structure of this compound has not been reported in publicly accessible databases.

Chromatographic Purity and Isomer Separation (e.g., Gas Chromatography, Flash Column Chromatography)

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.

Flash Column Chromatography : This is a widely used preparative technique for purifying organic compounds. google.com For this compound, a moderately polar compound, normal-phase flash chromatography on silica (B1680970) gel would be an effective purification method. Elution would likely be achieved using a gradient of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. google.com The progress of the purification can be monitored by Thin Layer Chromatography (TLC), which helps in selecting the optimal solvent system.

Gas Chromatography (GC) : Provided the compound is sufficiently volatile and thermally stable, Gas Chromatography can be used for purity analysis. A GC analysis would separate the target compound from any volatile impurities or residual solvents. Coupling the GC to a mass spectrometer (GC-MS) would allow for the identification of any separated components based on their mass spectra, providing a comprehensive profile of the sample's purity.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry is a powerful electroanalytical technique used to investigate the electrochemical behavior of a substance. It provides valuable information about the thermodynamics of redox processes and the kinetics of heterogeneous electron-transfer reactions. A typical cyclic voltammetry experiment would reveal key parameters such as anodic and cathodic peak potentials (Epa and Epc) and the corresponding peak currents (ipa and ipc).

In the context of this compound, a cyclic voltammetry study would elucidate:

Oxidation and Reduction Potentials: The potentials at which the compound undergoes oxidation and reduction, providing insight into its stability and potential reactivity in electrochemical environments.

Reversibility of Redox Processes: Whether the electron transfer processes are reversible, quasi-reversible, or irreversible. This is crucial for applications in areas like rechargeable batteries or catalytic cycles.

Electron Transfer Kinetics: Information about the rate at which electrons are transferred between the electrode and the molecule.

Unfortunately, without experimental data from peer-reviewed studies, it is not possible to provide a data table or a detailed discussion of the research findings for the electrochemical characterization of this compound. The scientific community has yet to publish research focusing on the cyclic voltammetry of this specific compound.

Further research is necessary to explore the electrochemical properties of this compound. Such studies would be invaluable for understanding its fundamental chemical behavior and for unlocking its potential in various scientific and technological fields.

Computational Chemistry and Theoretical Modeling of Chloromethyl 1 Piperidinecarboxylate Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density, which is a simpler quantity. researchgate.netnih.gov This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. mdpi.com

For Chloromethyl 1-piperidinecarboxylate, DFT is an excellent method for performing the electronic structure calculations, geometry optimizations, and frequency calculations discussed earlier. researchgate.net Various functionals, which are approximations for the exchange-correlation energy, are available within the DFT framework. The choice of functional (e.g., B3LYP, MN12SX) and basis set (e.g., 6-31G*, def2-TZVP) is crucial for obtaining reliable results and is often benchmarked against experimental data or higher-level calculations. nih.govnih.govresearchgate.net DFT calculations can provide accurate predictions of molecular geometries, vibrational spectra, HOMO-LUMO energies, and reaction energetics for this compound. aimspress.comresearchgate.net

Semiempirical Computational Approaches

Semiempirical methods are a class of quantum mechanical calculations that simplify the complex equations by incorporating experimental data or parameters derived from higher-level calculations. researchgate.net Methods like AM1 and PM3 are computationally less demanding than ab initio or DFT methods, allowing for the study of larger molecular systems. researchgate.net

While they are generally less accurate than DFT, semiempirical methods can be very useful for preliminary analyses. For this compound, these approaches could be used for initial conformational searches to identify a range of low-energy structures before refining them with more accurate DFT or ab initio calculations. They can provide qualitative insights into electronic structure and molecular properties, making them a valuable tool in a multi-step computational workflow.

Research on Derivatives and Analogues of Chloromethyl 1 Piperidinecarboxylate

Synthesis and Characterization of Functionalized Piperidine (B6355638) Carboxylates

The functionalization of the piperidine carboxylate skeleton is a key strategy for creating diverse chemical entities. This typically involves the introduction of various substituents, protecting groups, and halogens to modulate the molecule's physicochemical properties.

Protecting the nitrogen atom of the piperidine ring is a fundamental step in the synthesis of more complex molecules, preventing unwanted reactions and allowing for selective modifications elsewhere on the scaffold. ontosight.ainbinno.com The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are common choices for N-protection.

The synthesis of N-Boc-piperidine-4-carboxylic acid is typically achieved by reacting piperidine-4-carboxylic acid (isonipecotic acid) with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base like sodium hydroxide (B78521) or sodium carbonate. nbinno.comchemicalbook.com This straightforward and scalable reaction makes it a widely used intermediate in pharmaceutical synthesis. nbinno.comnbinno.com Similarly, N-Cbz-piperidine-4-carboxylic acid is synthesized by reacting piperidine-4-carboxylic acid with benzyloxycarbonyl chloride. ontosight.ai The Cbz group is another crucial protecting group, particularly in peptide synthesis. ontosight.aifuaij.com

Further derivatization can be carried out on the carboxylate group. For example, N-Boc-piperidine-4-carboxylic acid methyl ester can be synthesized from the N-Boc protected acid by reaction with reagents such as iodomethane (B122720) or trimethylsilyl (B98337) diazomethane. chemicalbook.com

A series of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been synthesized from N-Boc protected piperidine-3-carboxylic and piperidine-4-carboxylic acids. nih.govnih.gov The process involves converting the protected acids into β-keto esters, which are then treated with N,N-dimethylformamide dimethyl acetal. Subsequent reaction with hydrazines yields the target pyrazole-4-carboxylates. nih.govnih.gov The structures of these new heterocyclic compounds were confirmed using NMR spectroscopy (¹H, ¹³C, ¹⁵N) and high-resolution mass spectrometry (HRMS). nih.govnih.gov

Table 1: Synthesis of N-Protected Piperidine Carboxylates

| Starting Material | Protecting/Esterifying Agent | Product | Solvent/Base | Reference |

|---|---|---|---|---|

| Piperidine-4-carboxylic acid | Di-tert-butyl dicarbonate | N-Boc-piperidine-4-carboxylic acid | aq. NaOH / t-butanol | chemicalbook.com |

| Isonipecotic acid | Di-tert-butyl dicarbonate | N-Boc-piperidine-4-carboxylic acid | 1,4-dioxane / Sodium carbonate | nbinno.com |

| Piperidine-4-carboxylic acid | Benzyloxycarbonyl chloride | N-Cbz-4-piperidinecarboxylic acid | Base | ontosight.ai |

| N-Boc-piperidine-4-carboxylic acid | Iodomethane | N-Boc-piperidine-4-carboxylic acid methyl ester | DMF / Potassium carbonate | chemicalbook.com |

The introduction of halogens, such as in chloromethyl derivatives, into the piperidine carboxylate structure can significantly alter the molecule's reactivity and biological profile. While direct synthesis of Chloromethyl 1-piperidinecarboxylate is a specific process, broader research into halogenated piperidines provides context for their chemical behavior. For instance, methyl (2S)-5-(chloromethyl)-2-(trifluoroacetamido)hex-5-enoate has been used as a starting material to synthesize piperidine derivatives through cyclization. whiterose.ac.uk This highlights the role of halogenated precursors in constructing the piperidine ring itself.

The synthesis of piperidine rings with multiple substituents is an area of active research, as these complex structures are found in many natural products and pharmaceuticals. nih.govajchem-a.com Various synthetic strategies have been developed to create highly functionalized piperidines.

One-pot, multi-component reactions (MCRs) are an efficient method for synthesizing highly substituted piperidines. researchgate.net For example, a five-component reaction involving β-keto esters, aromatic aldehydes, and various amines in acetic acid can produce highly functionalized piperidine products in good yields. researchgate.net Several catalysts, including iodine, InCl₃, and various acids, have been reported to facilitate MCRs for piperidine synthesis. researchgate.netnih.gov

Researchers have also designed and synthesized several series of substituted dehydropiperidine and piperidine-4-carboxylic acid analogs as potent dual PPARα/γ agonists. nih.gov These syntheses contribute to understanding how different substitution patterns on the piperidine ring affect the molecule's activity. nih.gov

Organometallic Derivatives and Coordination Chemistry (e.g., Organotin(IV) carboxylates with 4-piperidinecarboxylic acid)

The carboxylate group of piperidine carboxylates can coordinate with metal ions to form organometallic complexes. Organotin(IV) carboxylates derived from 4-piperidinecarboxylic acid have been synthesized and characterized. nih.gov These complexes, with general formulas R₂Sn(Cl)L and R₃SnL (where L is the piperidine carboxylate ligand and R is an alkyl or aryl group), are formed by reacting 4-piperidinecarboxylic acid with organotin(IV) chlorides. nih.gov

Characterization using FT-IR, NMR (¹H, ¹³C), and EI-MS techniques has been employed to determine the structure and binding sites of these complexes. nih.gov FT-IR data suggest a bidentate chelating mode for the carboxylate ligand. nih.gov NMR spectroscopy confirmed a five- and four-coordinated geometry around the tin atom in the solution state. nih.gov Semiempirical PM3 calculations have been used to investigate the thermodynamic parameters, indicating that the synthesized complexes are thermodynamically stable. nih.gov

Table 2: Examples of Organotin(IV) Piperidine Carboxylate Complexes

| General Formula | R Group | Characterization Methods | Coordination Geometry (Solution) | Reference |

|---|---|---|---|---|

| R₂Sn(Cl)L | Me, n-Bu, Ph | FT-IR, NMR, EI-MS, Semiempirical PM3 | Five-coordinate | nih.gov |

| R₃SnL | Me, Ph | FT-IR, NMR, EI-MS, Semiempirical PM3 | Four-coordinate | nih.gov |

Stereoisomers and Enantiomerically Enriched Derivatives

Many biologically active molecules containing piperidine rings are chiral, meaning their therapeutic effects are often dependent on their specific stereochemistry. whiterose.ac.ukacs.org Consequently, the synthesis of enantiomerically enriched piperidine derivatives is of great importance.

Kinetic resolution is a powerful technique for separating enantiomers. The kinetic resolution of 2-aryl-4-methylenepiperidines has been achieved using a chiral base system of n-BuLi and the chiral ligand sparteine. whiterose.ac.ukacs.org This method allows for the isolation of both the unreacted starting material and the 2,2-disubstituted products with high enantiomeric ratios. whiterose.ac.ukacs.org The use of either (+)-sparteine or (-)-sparteine (B7772259) can invert the enantioselectivity, providing access to either enantiomer of the starting material. acs.org

Another approach involves the catalytic kinetic resolution of disubstituted piperidines via enantioselective acylation using chiral hydroxamic acids. nih.gov This method has shown practical selectivity factors for resolving various disubstituted piperidines. nih.gov Optical resolution of piperidine carboxylic acid derivatives can also be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and decomposition of the salt to yield the desired optically active compound. google.com Additionally, enzymatic resolution, using enzymes like alcalase, has been successfully applied to produce enantiomerically pure piperazine-2-carboxylic acid, a related heterocyclic structure. researchgate.net

Structure-Reactivity Relationships within Piperidine Carboxylate Frameworks

Understanding the relationship between the chemical structure of piperidine carboxylate derivatives and their reactivity or activity is crucial for designing new compounds with desired properties. nih.govresearchgate.net Structure-activity relationship (SAR) studies are often employed in medicinal chemistry to optimize lead compounds.

For example, SAR studies on piperidine and dehydropiperidine carboxylic acids led to the development of potent dual PPARα/γ agonists. nih.gov Similarly, SAR and quantitative structure-activity relationship (QSAR) studies have been conducted on piperidine carboxamide derivatives as inhibitors of anaplastic lymphoma kinase (ALK), an important target in cancer therapy. researchgate.net These studies revealed the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net QSAR models have also been developed to predict the toxicity of piperidine derivatives against Aedes aegypti, the mosquito vector for several diseases, using topological descriptors. nih.gov These models help in designing new molecules with potentially high activity based on their structural features. nih.gov The structural changes and SAR of piperidine derivatives as monoamine oxidase (MAO) inhibitors have also been a focus of research, highlighting how modifications to the piperidine core and its substituents influence inhibitory activity and selectivity. acs.org

Advanced Research Applications and Methodological Contributions

Utilization as Chemical Building Blocks in Complex Organic Synthesis

The structure of Chloromethyl 1-piperidinecarboxylate makes it a valuable synthetic intermediate. Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. ontosight.aibohrium.com The reactivity of the chloromethyl group allows for its use in forming new carbon-carbon and carbon-heteroatom bonds, a fundamental aspect of organic synthesis. nih.govdntb.gov.ua

While direct studies detailing the use of this compound are specific, its structure is emblematic of precursors used in the synthesis of complex heterocyclic systems. mdpi.combeilstein-journals.orgbeilstein-journals.org The piperidine (B6355638) ring itself is a privileged scaffold found in numerous FDA-approved drugs. beilstein-journals.org The synthesis of highly substituted piperidine analogues is a key area of research for developing new biologically active agents. nih.govajchem-a.com

One important application of similar structures is in the generation of N-acyliminium ions. These are highly reactive intermediates used to form new rings and introduce substituents with a high degree of stereocontrol. nih.govbeilstein-journals.orgthieme-connect.de A precursor like this compound, upon departure of the chloride ion, can form a stabilized carbocation (an N-acyliminium ion) that readily reacts with a wide range of nucleophiles to build complex polycyclic and heterocyclic frameworks. researchgate.netdocumentsdelivered.com

The generation of N-acyliminium ions from precursors such as this compound allows for the synthesis of specialized chemical reagents. nih.govdocumentsdelivered.com These reactive intermediates can participate in a variety of transformations, including Friedel-Crafts-type reactions, additions of organometallic reagents, and cycloadditions, thereby enabling the creation of novel and complex molecular structures that would be difficult to access through other means. beilstein-journals.orgthieme-connect.de

Investigation of Enzyme Inhibition Mechanisms using Piperidine Scaffolds

The piperidine scaffold is a cornerstone in the design of enzyme inhibitors for a wide range of therapeutic targets. ontosight.aibohrium.com Its conformational flexibility allows it to bind effectively within the active sites of various enzymes.

Derivatives containing the piperidine ring have been extensively studied as potent inhibitors of several key enzymes:

Cholinesterases: Compounds with a piperidine core are central to the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. ajchem-a.commdpi.comnih.gov Donepezil, a well-known Alzheimer's drug, features a piperidine moiety. nih.gov

Monoamine Oxidases (MAO): The piperidine nucleus is integral to many potent inhibitors of MAO-A and MAO-B, which are targets for treating neurodegenerative diseases and depression. acs.org

α-Glucosidase: Certain piperidine derivatives have shown excellent inhibitory activity against α-glucosidase, making them promising candidates for antidiabetic agents. researchgate.netmdpi.com

The study of these molecules helps elucidate the specific interactions—such as hydrogen bonding, hydrophobic interactions, and pi-pi stacking—between the piperidine scaffold and amino acid residues in the enzyme's active site, providing crucial insights for designing more potent and selective drugs. nih.gov

Evaluation in In Vitro Biological Systems (e.g., cytotoxicity, radical scavenging)

Piperidine derivatives are frequently evaluated in various in vitro assays to determine their potential as therapeutic agents.

Numerous studies have demonstrated the cytotoxic effects of novel piperidine derivatives against a panel of human cancer cell lines. nih.govnih.govnih.gov These compounds are often assessed for their ability to inhibit cell proliferation and induce apoptosis. The data gathered from these assays, typically presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, are critical for identifying potential anticancer drug candidates. nih.govacs.org For instance, certain 3,5-bis(benzylidene)-4-piperidones have shown high, tumor-selective toxicity against oral carcinoma cell lines while being less toxic to non-malignant cells. mdpi.com

| Compound Class | Cell Line | Activity (IC50/GI50) | Reference |

| N-Arylpiperidine-3-carboxamide | A375 (Melanoma) | 0.88 µM | nih.gov |

| Benzhydrylpiperazine Carboxamides | HUH-7 (Hepatocellular) | Varies | researchgate.net |

| 1,5-Diaryl-3-Oxo-1,4-Pentadienes | Ca9-22 (Gingival Carcinoma) | Varies | mdpi.com |

The antioxidant potential of piperidine-containing compounds is another area of active investigation. innovareacademics.in The ability of these molecules to scavenge free radicals is commonly measured using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnwmedj.org Studies have shown that various functionalized piperidines possess significant radical scavenging properties against DPPH and superoxide (B77818) anion radicals. nih.govnih.gov This activity is important for combating oxidative stress, which is implicated in numerous diseases. Some N-substituted piperidine analogs and carbamoylpiperidine derivatives have demonstrated particularly high free radical scavenging capabilities. ajchem-a.com

Preclinical Studies in Animal Models of Disease (e.g., metabolic diseases, inflammatory response)

Promising piperidine-based compounds identified through in vitro screening often advance to preclinical evaluation in animal models to assess their efficacy and mechanism of action in a living system.

Piperidine derivatives have been investigated for their potential to treat metabolic disorders such as diabetes. mdpi.com For example, piperine, an alkaloid containing a piperidine moiety, has been shown to lower blood glucose levels in diabetic mice. mdpi.comresearchgate.net Other piperidine amides and urea (B33335) derivatives have demonstrated in vivo activity by reducing fasting and non-fasting blood glucose. mdpi.com These studies are crucial for validating the therapeutic potential of new antidiabetic agents.

The anti-inflammatory properties of piperidine derivatives are also evaluated in various animal models. A standard method is the carrageenan-induced rat paw edema model, which assesses a compound's ability to reduce acute inflammation. researchgate.net Studies have demonstrated that certain piperidine derivatives can significantly inhibit edema in these models, sometimes with potency comparable to established anti-inflammatory drugs like indomethacin. scielo.org.mx In addition to systemic administration, topical application in models like the TPA-induced mouse ear edema has also shown encouraging anti-inflammatory results for some piperidines. scielo.org.mx

Role in Polymer Chemistry and Resin Production (e.g., ion-exchange resins, Merrifield resins)

In the context of polymer chemistry, the key reactive feature is the chloromethyl group (–CH₂Cl). However, its role is distinct from the use of this compound as a discrete molecule. Instead, the chloromethyl group is typically introduced onto a pre-existing polymer backbone, most notably polystyrene, to create functional resins for various applications.

Merrifield Resins: Merrifield resin is a foundational tool in modern biochemistry and pharmacology, used for solid-phase peptide synthesis. wikipedia.orgpressbooks.publibretexts.org It consists of a cross-linked polystyrene resin that has been functionalized with chloromethyl groups. wikipedia.orgrapp-polymere.com This is achieved not by using a molecule like this compound, but by reacting the polystyrene polymer with a chloromethylating agent, such as chloromethyl methyl ether. The chloromethyl groups on the insoluble resin beads then serve as anchor points for the first amino acid, allowing for the sequential building of a peptide chain. libretexts.orgrapp-polymere.com

Ion-Exchange Resins: Chloromethylated polymers are also critical precursors for the production of anion exchange resins. google.comgoogle.com After the polystyrene backbone is chloromethylated, the resin is treated with an amine (a process called amination). youtube.comresearchgate.net The amine displaces the chloride on the chloromethyl group to create a quaternary ammonium (B1175870) salt, which is the positively charged functional group responsible for the resin's anion-exchange properties. This process provides control over the density of the ion-exchange sites on the final resin. researchgate.net

Therefore, while the chloromethyl group is central to the production of these important polymers, it is the process of functionalizing a polymer with this group, rather than the use of the specific compound this compound, that defines its role in this area of materials science.

Q & A

Q. Methodological Guidance :

- Basic questions focus on synthesis, characterization, and stability (FAQs 1–3, 8).

- Advanced questions address mechanistic, computational, and experimental design challenges (FAQs 4–7).

- Frameworks : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) for hypothesis-driven studies and FINER (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design .

- Data rigor : Replicate experiments, control variables, and use validated analytical protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.